molecular formula C10H9ClN4O2S B589224 Sulfachlorpyridazine-d4 CAS No. 1795037-54-5

Sulfachlorpyridazine-d4

Cat. No. B589224
CAS RN: 1795037-54-5
M. Wt: 288.742
InChI Key: XOXHILFPRYWFOD-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfachlorpyridazine-d4 is a deuterium-labeled variant of Sulfachlorpyridazine . Sulfachlorpyridazine is a sulfonamide antibiotic drug used in poultry farming . It has been marketed as Vetisulid for use in cattle, swine, and birds .


Molecular Structure Analysis

The molecular formula of this compound is C10H5D4ClN4O2S . Its molecular weight is 288.75 .


Physical And Chemical Properties Analysis

Sulfachlorpyridazine has a molar mass of 284.72 g·mol−1 . The density is 1.6±0.1 g/cm3, boiling point is 559.7±60.0 °C at 760 mmHg, and vapour pressure is 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Fundamental Research and Applications

Sulfasalazine, a compound related to sulfachlorpyridazine, has been extensively studied for its pharmacological properties and therapeutic efficacy, particularly in the treatment of rheumatoid arthritis and inflammatory bowel diseases. Research indicates that sulfasalazine is effective due to its ability to be metabolized into active moieties such as sulfapyridine and mesalazine (5-aminosalicylic acid), which have distinct pharmacological actions (C. Rains, S. Noble, D. Faulds, 1995; P. Desreumaux, S. Ghosh, 2006). This split and the subsequent actions of the metabolites underline the importance of understanding the metabolic pathways of sulfa drugs for their therapeutic application and potential research uses.

Chemoprevention of Colorectal Cancer

There is evidence to suggest that aminosalicylates, which include metabolites of sulfasalazine, may play a role in the chemoprevention of colorectal cancer in patients with inflammatory bowel disease. These findings highlight the broader potential applications of sulfa drugs beyond their immediate therapeutic uses, indicating a research avenue into their effects on cancer prevention (J. Eaden, 2003).

Environmental Impact and Toxicology

Research on sulfonamide inhibitors, including sulfasalazine and related compounds, provides insights into their environmental impact and toxicological profiles. These studies emphasize the importance of understanding the ecological and human health implications of widespread sulfa drug use, including potential environmental persistence and effects on non-target organisms (I. Gulcin, P. Taslimi, 2018).

Safety and Hazards

Sulfachlorpyridazine may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sulfachlorpyridazine-d4 involves the replacement of four hydrogen atoms with deuterium atoms in the Sulfachlorpyridazine molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-amino-2-pyridinesulfonamide", "Deuterium oxide", "Thionyl chloride", "Deuterated acetic anhydride", "Deuterated acetic acid", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "React 4-amino-2-pyridinesulfonamide with thionyl chloride to form 4-chloro-2-pyridinesulfonamide", "React 4-chloro-2-pyridinesulfonamide with deuterated acetic anhydride and deuterated acetic acid to form 4-chloro-2-pyridinesulfonamide-d4", "React 4-chloro-2-pyridinesulfonamide-d4 with 4-dimethylaminobenzaldehyde and sodium bicarbonate in ethanol to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "Step 2: Synthesis of Sulfachlorpyridazine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine with sodium hydroxide and deuterium oxide to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4 with sulfanilamide and hydrochloric acid to form Sulfachlorpyridazine-d4" ] }

CAS RN

1795037-54-5

Molecular Formula

C10H9ClN4O2S

Molecular Weight

288.742

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D

InChI Key

XOXHILFPRYWFOD-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl

synonyms

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4;  3-Chloro-6-sulfanilamidopyridazine-d4;  Sulfaclorazina-d4;  Sulfarene-d4.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.